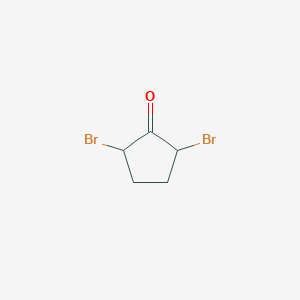
1-Decanamine, N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decanamine, N-butyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the terminal carbon. The molecular formula of 1-Decanamine, N-butyl- is C14H31N, and it has a molecular weight of 213.41 g/mol . This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
1-Decanamine, N-butyl- can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with butyl bromide under basic conditions. The reaction typically proceeds as follows: [ \text{C}4\text{H}9\text{Br} + \text{C}{10}\text{H}{21}\text{NH}2 \rightarrow \text{C}{14}\text{H}_{31}\text{N} + \text{HBr} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed .
Análisis De Reacciones Químicas
1-Decanamine, N-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form secondary or tertiary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like butyl bromide .
Aplicaciones Científicas De Investigación
1-Decanamine, N-butyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and detergents.
Biology: It is used in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of lubricants and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 1-Decanamine, N-butyl- involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and fluidity. This interaction is primarily due to its amphiphilic nature, allowing it to integrate into lipid bilayers .
Comparación Con Compuestos Similares
1-Decanamine, N-butyl- can be compared with other similar compounds such as:
1-Decanamine: Lacks the butyl group, making it less hydrophobic.
N-Butylamine: Shorter carbon chain, resulting in different physical properties.
1-Dodecanamine: Longer carbon chain, leading to higher hydrophobicity and different applications
These comparisons highlight the unique properties of 1-Decanamine, N-butyl-, such as its specific hydrophobicity and amphiphilic nature, which make it suitable for various specialized applications.
Propiedades
Número CAS |
54285-37-9 |
|---|---|
Fórmula molecular |
C14H31N |
Peso molecular |
213.40 g/mol |
Nombre IUPAC |
N-butyldecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-5-7-8-9-10-11-12-14-15-13-6-4-2/h15H,3-14H2,1-2H3 |
Clave InChI |
QBQJQKTUTURRNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



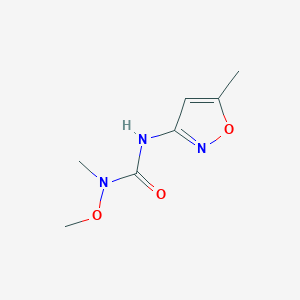
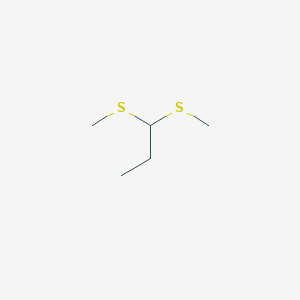
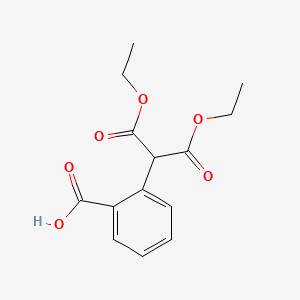
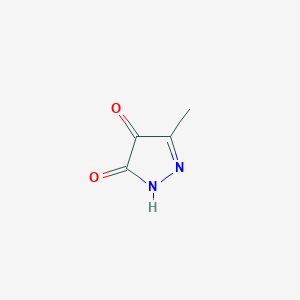
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
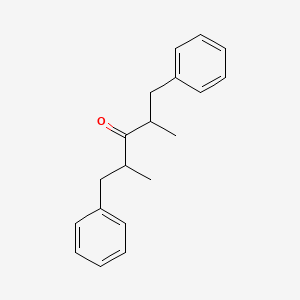
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
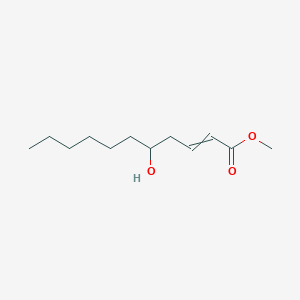
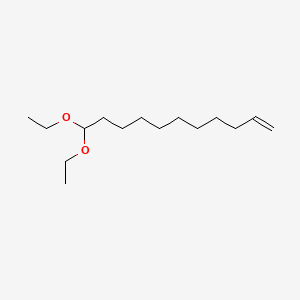
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

